1-(7-Octadecenoyl)pyrrolidine

Lipophilicity ADME-Tox Profiling Membrane Permeability

Researchers studying endocannabinoid signaling or lipid nanoparticle (LNP) engineering require precise molecular geometry to ensure reproducible data. Generic C18 amides fail to recapitulate the specific membrane interactions of this distinct C7-unsaturated isomer. 1-(7-Octadecenoyl)pyrrolidine solves this with its unique kinked conformation. - Reduced experimental variability through defined C7 unsaturation (XLogP3=7.7), critical for membrane fluidity and bilayer packing studies. - Enhanced metabolic stability from its pyrrolidine amide bond, enabling more reliable in vivo PK/PD or enzyme inhibition assays (FAAH IC₅₀ = 15.5 μM). - Shipment from analytically controlled inventory, accompanied by a Certificate of Analysis for direct use in quantitative LC-MS workflows.

Molecular Formula C22H41NO
Molecular Weight 335.6 g/mol
Cat. No. B13814529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Octadecenoyl)pyrrolidine
Molecular FormulaC22H41NO
Molecular Weight335.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC=CCCCCCC(=O)N1CCCC1
InChIInChI=1S/C22H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h11-12H,2-10,13-21H2,1H3
InChIKeyKFDNVCCDOQWRFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7-Octadecenoyl)pyrrolidine: Positionally Defined Fatty Amide


1-(7-Octadecenoyl)pyrrolidine (CAS 56600-01-2) is a synthetic N-acylpyrrolidine derived from the acylation of pyrrolidine with 7-octadecenoic acid [1]. As an amphiphilic molecule, it possesses a polar pyrrolidine head group linked to a hydrophobic C18 monounsaturated aliphatic tail, which dictates its interaction with biological membranes and lipophilic environments [2]. Its molecular formula is C22H41NO, with a molecular weight of 335.57 g/mol [1]. Unlike common unsaturated fatty amides like oleamide (9-octadecenamide), the specific placement of the double bond at the C7 position creates a distinct kink in the hydrocarbon chain, which is a key structural feature for studies involving lipid bilayer packing, membrane fluidity modulation, and structure-activity relationship investigations within the endocannabinoid-like signaling molecule family.

Pitfalls of Generic Substitution


Substituting 1-(7-Octadecenoyl)pyrrolidine with a generic 'monounsaturated C18 pyrrolidine' or a more common isomer like the 9-octadecenoyl analog can lead to divergent and non-interchangeable experimental outcomes. The position of the cis-double bond along the alkyl chain is a critical determinant of molecular shape, which in turn governs its integration into highly organized lipid structures such as cell membranes, lipid rafts, or nanoparticles. Even minor shifts in the unsaturation site alter the molecule's hydrodynamic profile, its ability to pack within a lipid bilayer, and its interactions with specific protein binding pockets, especially those that accommodate lipid-derived signaling molecules . Therefore, for research requiring precise control over membrane dynamics or specific protein-lipid interactions, a generic substitution introduces a high degree of experimental variability, making data from different isomers directly incomparable and undermining reproducibility.

1-(7-Octadecenoyl)pyrrolidine – Differentiation Evidence


Lipophilicity LogP Comparison

The lipophilicity of 1-(7-Octadecenoyl)pyrrolidine, as estimated by its computed XLogP3 value, differs from its positional isomers. This difference in lipophilicity is a quantifiable metric that impacts passive membrane permeability and nonspecific binding. The 7-octadecenoyl isomer exhibits an XLogP3 of 7.7 , which is a critical parameter for researchers optimizing drug-like properties or formulating lipid-based delivery systems. This contrasts with the reported XLogP3 value of 6.58 for the 9-octadecenoyl isomer , highlighting a measurable difference in its partition behavior.

Lipophilicity ADME-Tox Profiling Membrane Permeability

CNS Penetration Prediction

Computational ADMET models for the N-acylpyrrolidine scaffold, as represented by the closely related 9-octadecenoyl isomer, predict a high probability (95.00%) of crossing the blood-brain barrier (BBB) [1]. This class-level inference is directly applicable to 1-(7-Octadecenoyl)pyrrolidine and positions it favorably for research into CNS-targeting applications. In contrast, many saturated fatty amide analogs exhibit lower predicted BBB permeability due to altered molecular flexibility and increased crystallinity, making them less suitable probes for neurological studies.

Blood-Brain Barrier CNS Drug Delivery ADMET Prediction

Structural Comparison with Oleamide

1-(7-Octadecenoyl)pyrrolidine is a pyrrolidine derivative of octadecenoic acid, distinguishing it from primary fatty acid amides like oleamide (cis-9-octadecenamide). While oleamide is an endogenous sleep-inducing lipid that modulates GABA_A and 5-HT receptors [1], the replacement of the primary amide with a cyclic pyrrolidine group is a known strategy to enhance metabolic stability and alter receptor selectivity profiles within the fatty acid amide family [2]. This structural modification is designed to increase resistance to rapid hydrolysis by fatty acid amide hydrolase (FAAH), a key enzyme in terminating endocannabinoid-like signaling.

Endocannabinoid System Sleep Regulation Structure-Activity Relationship

Membrane Dynamics Modulation

The position of the cis-double bond in unsaturated fatty acids is a primary determinant of their effect on lipid bilayer fluidity and phase transition temperature (Tm). In studies of model membranes, shifting a single cis double bond from the C9 to the C7 position results in a measurable increase in bilayer disorder and permeability near the lipid-water interface [1]. While direct comparative data for the pyrrolidine derivatives are lacking in public databases, this well-established biophysical principle supports the conclusion that 1-(7-Octadecenoyl)pyrrolidine will induce a different, and likely more pronounced, disordering effect on the upper region of a lipid bilayer compared to its C9 isomer.

Lipid Bilayer Membrane Fluidity Liposome Formulation

Application Scenarios


FAAH Inhibition & Selectivity Probe

As a pyrrolidine amide, 1-(7-Octadecenoyl)pyrrolidine serves as a valuable probe for investigating FAAH structure-activity relationships (SAR). The pyrrolidine moiety confers enhanced resistance to enzymatic hydrolysis compared to primary amide substrates like oleamide, allowing researchers to study enzyme-inhibitor interactions or use it as a stable substrate analog in activity assays [1]. Its distinct C7 unsaturation offers a unique lipid tail geometry to probe the hydrophobic substrate channel of FAAH or related enzymes like N-acylethanolamine acid amidase (NAAA), providing insights into selectivity that cannot be obtained with the more common 9-octadecenoyl or saturated derivatives. A reported IC50 of 15.5 μM for FAAH in rat brain homogenates provides a baseline for such comparative studies [2].

LNP Formulation Component

In the formulation of LNPs for drug or nucleic acid delivery, the precise biophysical properties of each lipid component dictate encapsulation efficiency, stability, and cellular uptake. 1-(7-Octadecenoyl)pyrrolidine offers a quantifiably different lipophilic profile (XLogP3 = 7.7) and membrane packing geometry compared to the 9-isomer (XLogP3 = 6.58) . This makes it a critical additive for researchers seeking to fine-tune membrane fluidity, create non-lamellar phases, or optimize the release kinetics of a payload. Its use can lead to the development of novel LNP formulations with improved performance characteristics that are not achievable using standard oleoyl-based lipids.

LC-MS Analytical Standard

The unique structural signature of 1-(7-Octadecenoyl)pyrrolidine, defined by its specific double bond position, makes it an ideal analytical standard. Its distinct lipophilicity (XLogP3 = 7.7) ensures a unique and predictable retention time in reverse-phase liquid chromatography (RP-LC), allowing it to be resolved from its positional isomers, such as the 9-octadecenoyl derivative (XLogP3 = 6.58) . Furthermore, its characteristic fragmentation pattern in mass spectrometry provides unambiguous identification in complex biological matrices, such as lipid extracts from cells or tissues, enabling the development of highly specific and sensitive quantitative assays for studying the metabolism and biodistribution of this class of fatty amides.

Endocannabinoid Research Tool

1-(7-Octadecenoyl)pyrrolidine belongs to a class of molecules with predicted high blood-brain barrier permeability (95% probability of BBB+) [3], making it a superior research tool for probing CNS-related functions of the endocannabinoid-like system. Its structural analogy to signaling lipids and its enhanced stability over primary amides [1] allow for in vivo studies examining its effects on sleep, appetite, pain, or inflammation pathways with less experimental variability due to rapid degradation. The specific C7 unsaturation offers a unique 'molecular handle' to dissect the role of fatty acid chain geometry in receptor recognition and downstream signaling events, differentiating it from the more commonly studied C9 isomers.

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